
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol
Übersicht
Beschreibung
“5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol” is a pyridyl thiadiazole based building block that has a 1,3,4-thiadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups .
Synthesis Analysis
The synthesis of similar compounds involves the Mannich reaction of 1,2,4-triazole thiol intermediate . The yield of the reaction was 82% .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol has been utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, a study by Bayrak et al. (2009) involved synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Catalytic and Semiconductor Applications
Research by Şerbetçi (2013) explored novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands. These complexes were used as catalysts for hydrogen transfer reactions and showed semiconducting behavior, indicating potential applications in electronics (Şerbetçi, 2013).
Anticancer Activity
The compound has been included in the synthesis of derivatives with potential anticancer effects. Abdo and Kamel (2015) synthesized a series of derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, which exhibited significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).
Antimycobacterial Activity
Research by Mamolo et al. (2001) demonstrated that derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol showed some level of activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in treating mycobacterial infections (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Sensor Applications
A study by Mashhadizadeh et al. (2010) utilized derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol in creating ionophores for carbon paste sensors. These sensors demonstrated high selectivity for copper ions, indicating potential applications in environmental monitoring or analytical chemistry (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZFPMDTJXQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415399 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol | |
CAS RN |
28819-38-7 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



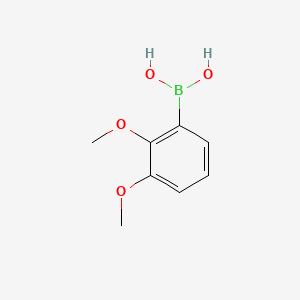
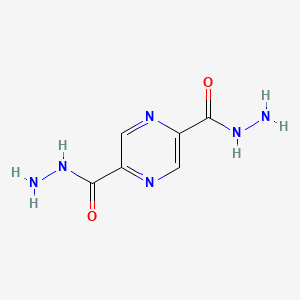
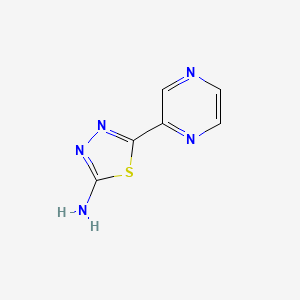
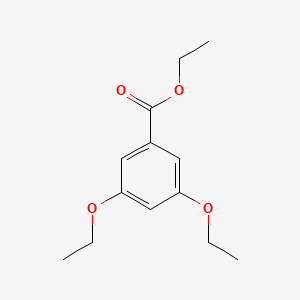
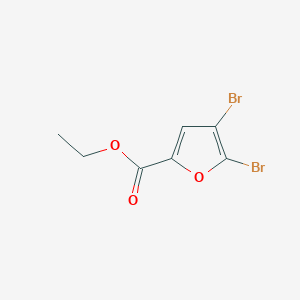
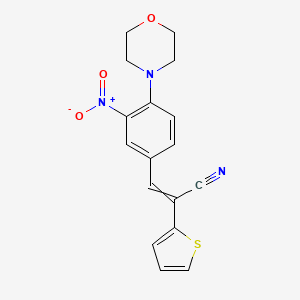
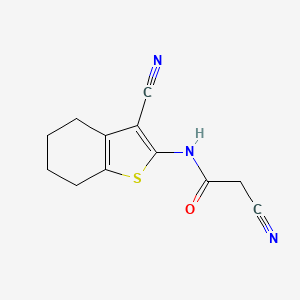
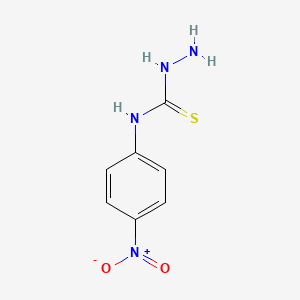

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)
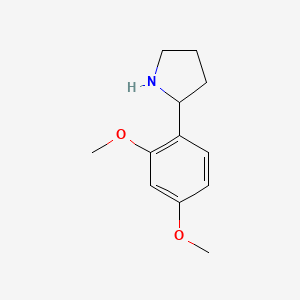
![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)